molecular formula C8H8ClNO B596200 1-(5-Chloro-3-methylpyridin-2-YL)ethanone CAS No. 1256807-37-0

1-(5-Chloro-3-methylpyridin-2-YL)ethanone

Cat. No.: B596200
CAS No.: 1256807-37-0
M. Wt: 169.608
InChI Key: ZIROULDUQCUOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-3-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the second carbon of the ring.

Scientific Research Applications

1-(5-Chloro-3-methylpyridin-2-YL)ethanone has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methylpyridin-2-YL)ethanone can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and ethanone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1-(5-chloro-3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROULDUQCUOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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